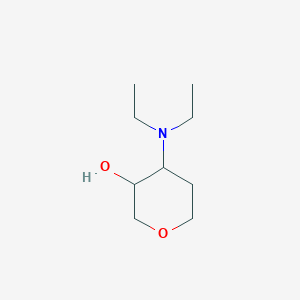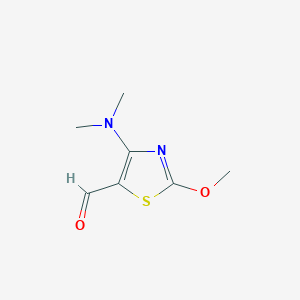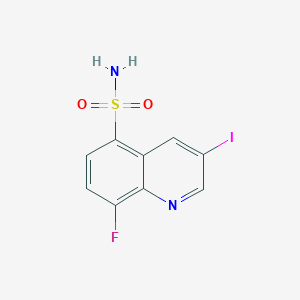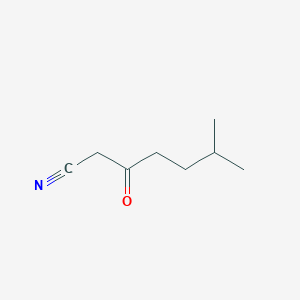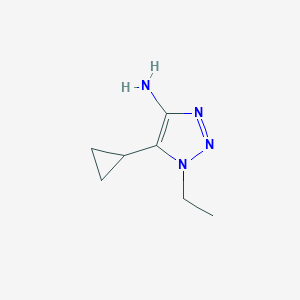![molecular formula C16H27ClN2O3 B13163617 tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C15H25ClN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl ester group, a chloropropanoyl group, and a dimethyl-substituted octahydropyrrolo[3,4-c]pyrrole core
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole core. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The resulting pyrrole can then be further functionalized to introduce the chloropropanoyl and tert-butyl ester groups under specific reaction conditions.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as condensation, esterification, and halogenation reactions.
Analyse Chemischer Reaktionen
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., iron(III) chloride, palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of specific enzymes or proteins, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. For example:
- tert-Butyl 5-(3-chloropropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate
These compounds share a similar pyrrole core structure but differ in the nature and position of their substituents, which can influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to other pyrrole derivatives.
Eigenschaften
Molekularformel |
C16H27ClN2O3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
tert-butyl 2-(3-chloropropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H27ClN2O3/c1-14(2,3)22-13(21)19-10-15(4)8-18(12(20)6-7-17)9-16(15,5)11-19/h6-11H2,1-5H3 |
InChI-Schlüssel |
AKUMKAIVEXTDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


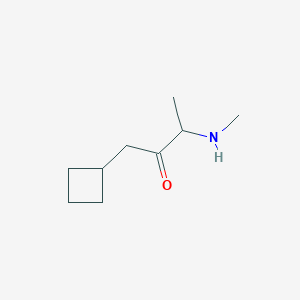


![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
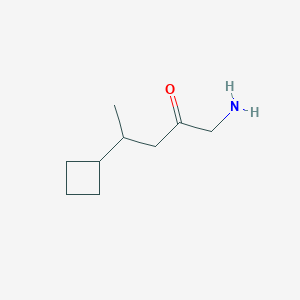
![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
